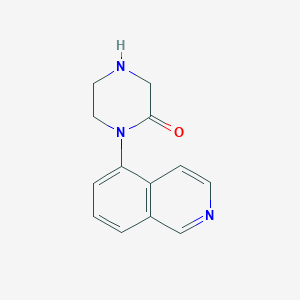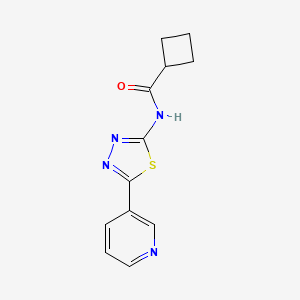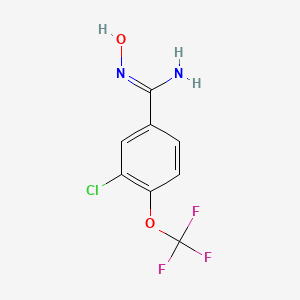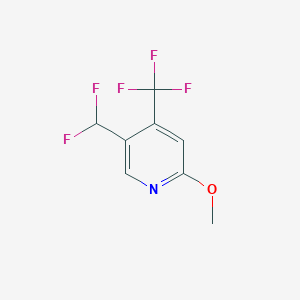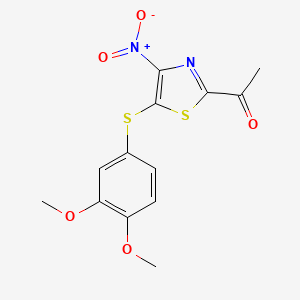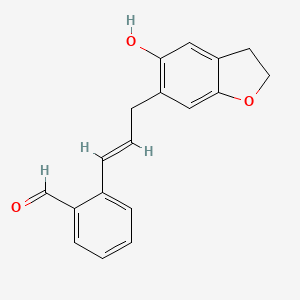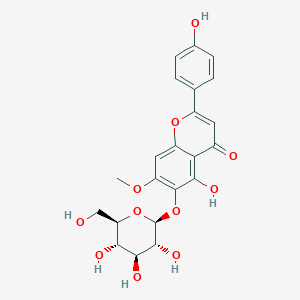
tert-Butyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylatehydrochloride is a chemical compound that features a tert-butyl group, an amino group, and a cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylatehydrochloride typically involves the reaction of tert-butyl esters with appropriate amines under controlled conditions. One efficient method involves the use of tert-butyl hydroperoxide and benzyl cyanides, which proceed smoothly under metal-free conditions . Another approach utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable process compared to traditional batch methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow microreactor systems is particularly advantageous in industrial settings due to their efficiency and scalability .
化学反応の分析
Types of Reactions
tert-Butyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylatehydrochloride can undergo various types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, the compound can undergo oxidation reactions.
Reduction: Reducing agents can facilitate the reduction of specific functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction reactions. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylatehydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical transformations and reaction mechanisms .
Biology
In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems. Its structural features make it a valuable tool for investigating enzyme interactions and metabolic pathways .
Medicine
Its ability to interact with biological targets makes it a candidate for drug development and therapeutic research .
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity and stability make it suitable for various industrial processes .
作用機序
The mechanism of action of tert-Butyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s tert-butyl group and amino group play crucial roles in its reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biological processes .
類似化合物との比較
Similar Compounds
tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate: This compound shares structural similarities with tert-Butyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylatehydrochloride and is used in similar applications.
tert-Butyl carbamate: Another related compound that is used in the synthesis of N-Boc-protected anilines and other chemical transformations.
Uniqueness
This compound is unique due to its specific combination of functional groups and cyclopropane ring. This unique structure imparts distinct reactivity and stability, making it valuable for various scientific and industrial applications .
特性
分子式 |
C10H20ClNO2 |
|---|---|
分子量 |
221.72 g/mol |
IUPAC名 |
tert-butyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-5-7-6-10(7,11)8(12)13-9(2,3)4;/h7H,5-6,11H2,1-4H3;1H/t7-,10-;/m1./s1 |
InChIキー |
ITDVFNDLPYKUFO-YZUKSGEXSA-N |
異性体SMILES |
CC[C@@H]1C[C@@]1(C(=O)OC(C)(C)C)N.Cl |
正規SMILES |
CCC1CC1(C(=O)OC(C)(C)C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


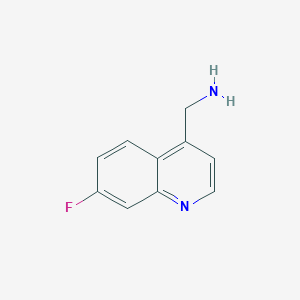
![4-(4-Bromobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13118543.png)
![2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13118544.png)
![2,4-Dichloro-9H-pyrimido[4,5-b]indole](/img/structure/B13118550.png)



